Bromodomain Scaffold Validation: 3,5-Dimethylisoxazole Core as a Crystallographically Confirmed Acetyl-Lysine Bioisostere with Sub-5 μM BET Affinity
The 3,5-dimethylisoxazole moiety—the core pharmacophore of the target compound—has been crystallographically validated as an acetyl-lysine bioisostere that binds the KAc recognition pocket of BRD4(1). The optimized 4-substituted analog compound 4d (4-[1-ethoxyethyl]-3,5-dimethylisoxazole derivative) achieved IC₅₀ values of <5 μM against BRD4(1) and BRD2(1) in a competitive fluorescence polarization assay, while the 4-carboxylic acid analog (4b) showed markedly weaker BRD4(1) inhibition with divergent selectivity favoring CREBBP [1]. The isoxazole oxygen forms a hydrogen bond with the conserved asparagine (N140 in BRD4), and the 3- and 5-methyl groups occupy the hydrophobic floor of the pocket, as confirmed by a 1.68 Å co-crystal structure (PDB 3SVG) [1]. This scaffold-level evidence establishes that the target compound's core has a defined, measurable binding mode.
| Evidence Dimension | BRD4(1) and BRD2(1) bromodomain inhibition (IC₅₀) |
|---|---|
| Target Compound Data | Not directly measured for the exact target compound; scaffold analog 4d achieves IC₅₀ <5 μM for both BRD4(1) and BRD2(1) [1]. The target compound conserves the identical 3,5-dimethylisoxazole-4-carboxamide core with a distinct 4-substituent. |
| Comparator Or Baseline | Compound 4b (4-CO₂H analog): IC₅₀ elevated for BRD4(1), BRD2(1) relative to 4d; selectivity shifted toward CREBBP. Compound 4d: IC₅₀ <5 μM for BRD4(1) and BRD2(1) [1]. |
| Quantified Difference | Approximately >5-fold difference in BRD4(1) IC₅₀ between 4-substituted acid (4b) and neutral ether (4d) analogs; exact values for the target compound's methyl ester require experimental determination. |
| Conditions | Competitive fluorescence polarization assay; BRD4(1) and BRD2(1) protein at 50–100 nM; acetylated histone peptide probe; duplicate measurements with 95% confidence intervals from sigmoidal curve fitting [1]. |
Why This Matters
The target compound's 4-substituent is neutral (methyl ester), which positions it in a favorable SAR region distinct from the acid analog, making it a more suitable candidate for bromodomain-focused screening libraries than carboxylic acid-bearing isoxazole derivatives.
- [1] Hewings DS, Wang M, Philpott M, Fedorov O, Uttarkar S, Filippakopoulos P, Picaud S, Vuppusetty C, Marsden BD, Knapp S, Conway SJ, Heightman TD. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. J Med Chem. 2011;54(19):6761-6770. doi:10.1021/jm200640v. View Source
